Mersacidin -

Mersacidin

Catalog Number: EVT-245245
CAS Number:
Molecular Formula: C80H120N20O21S4
Molecular Weight: 1826.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mersacidin is a type-B lantibiotic containing 3-methyllanthionine and S-(2-aminovinyl)-3-methylcysteine residues and four intra-chain thioether bridges. It is obtained from Bacillus sp. HIL Y-85,54728 and is active in vivo against methicillin-resistant Staphylococcus aureus (MRSA). It has a role as a metabolite and an antibacterial agent. It is a type B lantibiotic and a macrocycle. It is a tautomer of a mersacidin zwitterion.
Mersacidin is a natural product found in Bacillus subtilis with data available.
Overview

Mersacidin is a tetracyclic lantibiotic produced by the bacterium Bacillus sp. strain HIL Y-85,54728. This compound exhibits significant antibacterial activity, particularly against Gram-positive pathogens, including strains of Staphylococcus aureus. Mersacidin is characterized by its unique structure, which includes multiple lanthionine rings formed through post-translational modifications of its precursor peptide. The biosynthetic pathway of mersacidin has been extensively studied, revealing insights into its genetic and enzymatic mechanisms of production .

Source

Mersacidin is derived from the fermentation of Bacillus sp. HIL Y-85,54728. This strain has been identified as a prolific producer of this lantibiotic, and its biosynthetic gene cluster has been sequenced, allowing researchers to explore the genetic basis for mersacidin production and modification .

Classification

Mersacidin belongs to the class of lantibiotics, which are ribosomally synthesized and post-translationally modified peptides known for their antimicrobial properties. Specifically, it is classified as a class II lanthipeptide, distinguished by its unique structural features and mechanism of action against bacterial cell walls .

Synthesis Analysis

Methods

The synthesis of mersacidin involves a complex biosynthetic pathway that includes ribosomal synthesis followed by several enzymatic modifications. The precursor peptide, encoded by the gene mrsA, undergoes decarboxylation and oxidation to produce a modified substrate for further cyclization and maturation .

Technical Details

  1. Biosynthetic Gene Cluster: The mersacidin biosynthetic gene cluster spans approximately 12.3 kilobases and includes ten genes responsible for various steps in the synthesis process.
  2. Enzymatic Modifications: Key enzymes include:
    • MrsD: Catalyzes the decarboxylation of the C-terminal cysteine.
    • MrsM: Responsible for installing four lanthionine rings (designated A to D) through a series of cyclization reactions.
    • MrsT: Functions as a transporter and leader protease that cleaves the inactive leader sequence from the core peptide .
Molecular Structure Analysis

Structure

Mersacidin consists of 20 amino acids arranged in a unique cyclic structure featuring four lanthionine rings. The presence of these rings contributes to its stability and antibacterial activity.

Data

  • Molecular Formula: C58_{58}H92_{92}N14_{14}O17_{17}S4_{4}
  • Molecular Weight: Approximately 1180 Da
  • Structural Features: The cyclic nature and specific amino acid residues enhance its binding affinity to bacterial targets, crucial for its antimicrobial efficacy .
Chemical Reactions Analysis

Reactions

Mersacidin primarily acts by inhibiting peptidoglycan synthesis in bacterial cell walls. This inhibition occurs through several mechanisms:

  1. Binding to Membrane Proteins: Mersacidin interacts with membrane-associated proteins involved in cell wall biosynthesis.
  2. Disruption of Peptidoglycan Assembly: By interfering with the assembly process, mersacidin prevents proper cell wall formation, leading to bacterial lysis .

Technical Details

  • Mersacidin's mechanism involves competitive inhibition at key enzymatic steps in peptidoglycan synthesis pathways.
  • It has been shown to be effective against resistant strains due to its unique action mechanism compared to traditional antibiotics .
Mechanism of Action

Process

The mechanism by which mersacidin exerts its antibacterial effects involves:

  1. Cell Wall Stress Response Activation: Mersacidin induces a stress response in bacteria, particularly affecting genes involved in cell wall integrity.
  2. Inhibition of Cell Growth: By disrupting peptidoglycan synthesis, it leads to weakened cell walls and ultimately bacterial cell death.

Data

Studies have demonstrated that even sub-inhibitory concentrations of mersacidin can significantly alter gene expression related to cell wall stress responses in various strains of Staphylococcus aureus .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mersacidin is typically isolated as a white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Mersacidin is stable under acidic conditions but may degrade under extreme pH or high temperatures.
  • Antimicrobial Activity: Exhibits potent activity against a range of Gram-positive bacteria with varying susceptibility profiles .
Applications

Scientific Uses

Mersacidin has potential applications in:

  1. Antibiotic Development: Due to its effectiveness against resistant strains, it serves as a template for developing new antibiotics.
  2. Biotechnological Research: Its unique biosynthetic pathway provides insights into peptide engineering and synthetic biology applications.
  3. Clinical Research: Investigated for use in treating infections caused by antibiotic-resistant bacteria, particularly in hospital settings where such pathogens are prevalent .
Introduction to Lantibiotics and Mersacidin

Historical Discovery and Classification of Mersacidin

Mersacidin was first isolated in 1992 from Bacillus sp. strain HIL Y-85,54728, identified through fermentation screening for novel antimicrobial compounds active against methicillin-resistant Staphylococcus aureus (MRSA) [7]. Initial characterization revealed it as a 20-amino acid peptide antibiotic with a molecular weight of 1,824 Da (C₈₀H₁₂₀N₂₀O₂₁S₄) containing unusual post-translationally modified amino acids including β-methyllanthionine [7]. This structural composition places mersacidin within the lantibiotic family – ribosomally synthesized peptides characterized by thioether bridges formed from lanthionine (Lan) and methyllanthionine (MeLan) residues [4] [6].

Mersacidin belongs to the type-B lantibiotic subgroup, distinguished by its globular conformation, negative net charge (-1 at physiological pH), and tetracyclic ring structure [1] [6]. Unlike elongated, pore-forming type-A lantibiotics (e.g., nisin), type-B lantibiotics exhibit compact structures optimized for targeted molecular interactions. The solution structure of mersacidin was solved using NMR spectroscopy in methanol/water mixtures and in dodecylphosphocholine micelles, revealing four characteristic thioether bridges (rings A-D) that confer remarkable structural stability [6]. Its compact architecture features a central MeLan cross-link (ring B) critical for maintaining the bioactive conformation required for antimicrobial activity [6].

Table 1: Key Structural Features of Mersacidin [6] [7]

CharacteristicDescription
ClassificationType-B lantibiotic
Molecular Weight1,824 Da
Chemical FormulaC₈₀H₁₂₀N₂₀O₂₁S₄
Amino Acids20 residues
Net Charge-1
Ring Structures4 (A, B, C, D)
Key Modifications1 Lan, 3 MeLan, Dhb¹⁴
Structural MotifGlobular, compact

The biosynthetic gene cluster spans 12.3 kb on the chromosome of the producer strain and contains ten genes: structural gene (mrsA), modification enzymes (mrsM, mrsD), transporter (mrsT), immunity genes (mrsF, mrsE, mrsG), and regulatory elements (mrsK2, mrsR2, mrsR1) [2]. Subsequent genomic analysis revealed that the producer strain belongs to Bacillus amyloliquefaciens, enabling heterologous expression in genetically tractable strains like B. amyloliquefaciens FZB42 [8].

Role of Lantibiotics in Antimicrobial Resistance Mitigation

Lantibiotics represent promising candidates to address the escalating crisis of antimicrobial resistance due to their unique mechanisms of action and low propensity for resistance development [3]. Unlike conventional antibiotics that often target intracellular processes, lantibiotics primarily disrupt essential bacterial envelope structures through mechanisms with high evolutionary barriers for resistance development. Mersacidin exemplifies this advantage through its specific targeting of lipid II – an essential precursor for bacterial cell wall biosynthesis [3] [4].

The molecular basis of mersacidin's activity involves high-affinity binding to the pyrophosphate-sugar moiety of lipid II, specifically interacting with the N-acetylglucosamine (GlcNAc) and phosphate groups [3]. This binding sterically blocks the transglycosylation step of peptidoglycan biosynthesis, preventing incorporation of the precursor into the growing peptidoglycan chain [1] [3]. Crucially, mersacidin's target differs from glycopeptide antibiotics (e.g., vancomycin) that bind the peptide moiety of lipid II, making it active against vancomycin-resistant strains [4].

Resistance studies reveal remarkably low spontaneous resistance frequencies (<10⁻⁹) for mersacidin compared to conventional antibiotics [3]. This resilience stems from several factors:

  • Target conservation: Lipid II is essential and structurally conserved across Gram-positive pathogens
  • Dual protective mechanisms: Producer self-protection involves immunity proteins (MrsFGE) and regulatory systems (MrsK2/R2) not readily transferable to pathogens
  • Lack of enzymatic inactivation: Unlike nisin (susceptible to nisinase), mersacidin lacks known dedicated resistance enzymes [3]

Mersacidin demonstrates potent activity against multidrug-resistant Gram-positive pathogens, including MRSA (MIC 4-8 mg/L), vancomycin-resistant enterococci (VRE), and Clostridium difficile [4] [7]. Its spectrum is selective against Gram-positive bacteria with no activity against Gram-negatives due to outer membrane impermeability [7].

Table 2: Antimicrobial Spectrum of Mersacidin [4] [7]

Bacterial SpeciesMIC Range (mg/L)Resistance Status
Staphylococcus aureus (MRSA)4-8Methicillin-resistant
Enterococcus faecalis4-16Vancomycin-sensitive
Enterococcus faecium8-32Vancomycin-resistant
Clostridium difficile8-16Metronidazole-resistant
Micrococcus luteus2-4Not applicable
Bacillus subtilis8-16Not applicable

Mersacidin as a Model Compound for Type-B Lantibiotic Research

Mersacidin has emerged as a paradigmatic molecule for type-B lantibiotic research due to its well-characterized biosynthesis, regulatory mechanisms, and target interactions [1] [5]. The complete elucidation of its 12.3 kb biosynthetic gene cluster provided foundational insights into lantibiotic genetics [2]. Particularly significant was the discovery of autoinduction regulation, where mersacidin acts as its own quorum-sensing signal [1].

Experimental evidence demonstrates that adding mersacidin (2 mg/L) to exponentially growing cultures induces premature production of antibacterial activity against Micrococcus luteus [1]. Real-time PCR confirmed corresponding upregulation of mrsA transcription (over 10-fold increase), mediated through the two-component regulatory system MrsR2/K2 [1] [8]. This autoinduction mechanism represents a sophisticated quorum-sensing strategy where the lantibiotic accumulates and triggers its own biosynthesis upon reaching threshold concentrations [1].

The structural flexibility of mersacidin provides another key research dimension. NMR studies revealed conformational adaptability at the Ala¹²-Abu¹³ hinge region when binding lipid II in membrane environments [6]. This molecular plasticity facilitates optimal interaction with its target and distinguishes it from more rigid type-B lantibiotics. The structural basis for lipid II recognition was elucidated through NMR spectroscopy in dodecylphosphocholine micelles, showing that complex formation induces significant conformational changes in mersacidin's ring C and D regions that optimize binding pocket formation [6].

Mersacidin serves as a scaffold for bioengineering to enhance pharmaceutical properties. Genetic manipulation strategies include:

  • Leader peptide engineering: Introduction of stop codons into the leader peptide sequence (mrsA) enables expression of modified prepeptides [8]
  • Heterologous expression: Successful transfer of the biosynthetic cluster to Bacillus amyloliquefaciens FZB42 via competence transformation [8]
  • Ring manipulation: Targeted modification of thioether bridges to alter bioactivity profiles [5]

Table 3: Mersacidin Biosynthetic Gene Cluster [2] [8]

GeneFunctionProtein Characteristics
mrsAStructural genePrepro-peptide (59 aa)
mrsMModification enzymeLanM dehydratase (1,032 aa)
mrsDModification enzymeDehydrogenase (272 aa)
mrsTTransportABC transporter with protease domain (688 aa)
mrsFImmunityABC transporter subunit (261 aa)
mrsEImmunityABC transporter subunit (299 aa)
mrsGImmunityLipoprotein (302 aa)
mrsR1RegulationOrphan response regulator (239 aa)
mrsK2RegulationHistidine kinase (441 aa)
mrsR2RegulationResponse regulator (229 aa)

Properties

Product Name

Mersacidin

IUPAC Name

3-[(4S,7S,8S,11R,14S,17E,20S,26S)-7-[[(3S,6S,7S,10R,13S,28S)-6-[[(2S)-2-[[(2S,3S,6R)-6-amino-2-methyl-5-oxo-1,4-thiazepane-3-carbonyl]amino]-3-phenylpropanoyl]amino]-7-methyl-3-(2-methylpropyl)-2,5,12,15,18,21,24,27-octaoxo-13-propan-2-yl-8-thia-1,4,11,14,17,20,23,26-octazabicyclo[26.3.0]hentriacontane-10-carbonyl]amino]-14-[(2R)-butan-2-yl]-8,20-dimethyl-23-methylidene-4-(2-methylpropyl)-3,6,12,15,21,24,27-heptaoxo-9,19-dithia-2,5,13,16,22,25,28-heptazabicyclo[9.9.8]octacos-17-en-26-yl]propanoic acid

Molecular Formula

C80H120N20O21S4

Molecular Weight

1826.2 g/mol

InChI

InChI=1S/C80H120N20O21S4/c1-14-40(8)61-74(115)82-24-26-122-42(10)62-76(117)87-41(9)66(107)88-48(22-23-59(105)106)68(109)92-52(71(112)95-61)35-124-44(12)64(78(119)89-49(27-37(2)3)69(110)97-62)99-72(113)53-36-125-45(13)65(98-70(111)50(29-46-19-16-15-17-20-46)90-77(118)63-43(11)123-34-47(81)67(108)96-63)79(120)91-51(28-38(4)5)80(121)100-25-18-21-54(100)73(114)86-32-57(103)84-30-55(101)83-31-56(102)85-33-58(104)94-60(39(6)7)75(116)93-53/h15-17,19-20,24,26,37-40,42-45,47-54,60-65H,9,14,18,21-23,25,27-36,81H2,1-8,10-13H3,(H,82,115)(H,83,101)(H,84,103)(H,85,102)(H,86,114)(H,87,117)(H,88,107)(H,89,119)(H,90,118)(H,91,120)(H,92,109)(H,93,116)(H,94,104)(H,95,112)(H,96,108)(H,97,110)(H,98,111)(H,99,113)(H,105,106)/b26-24+/t40-,42+,43+,44+,45+,47+,48+,49+,50+,51+,52+,53+,54+,60+,61+,62?,63-,64-,65-/m1/s1

InChI Key

JSWKNDSDVHJUKY-CYGWNLPQSA-N

Canonical SMILES

CCC(C)C1C(=O)NC=CSC(C2C(=O)NC(=C)C(=O)NC(C(=O)NC(CSC(C(C(=O)NC(C(=O)N2)CC(C)C)NC(=O)C3CSC(C(C(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)N3)C(C)C)CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6C(SCC(C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N/C=C/S[C@H](C2C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N[C@H](C(=O)N2)CC(C)C)NC(=O)[C@@H]3CS[C@H]([C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N3)C(C)C)CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]6[C@@H](SC[C@@H](C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.